![molecular formula C10H18O2 B3271241 Butyl (2E)-2-hexenoate CAS No. 54411-16-4](/img/structure/B3271241.png)
Butyl (2E)-2-hexenoate
Overview
Description
Butyl esters are organic compounds that are commonly used in synthetic organic chemistry . They are derived from butane, an organic compound that belongs to the alkane family . Butane is a molecule composed of four carbon atoms that are single-bonded to ten hydrogen atoms .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The butyl functional group is made up of four carbon atoms. When attached to a molecule, these four atoms can be arranged in four different bond configurations. Each arrangement has its own name to distinguish the various molecules it produces. These are the chemical names: n – butyl, s – butyl, t – butyl, and isobutyl .Chemical Reactions Analysis
The chemistry that surrounds the field of strained hydrocarbons, such as bicyclo [1.1.0]butane, continues to expand, it becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space .Physical And Chemical Properties Analysis
Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .Scientific Research Applications
Solid-Phase Synthesis Applications : Butyl (2E)-2-hexenoate has been utilized as a handle for solid-phase synthesis. For instance, t-Butyl 6-bromo-(E)-4-hexenoate was employed in the solid-phase synthesis of glycopeptides, demonstrating its utility in peptide and proteoglycan synthesis (Nakahara et al., 2000).
Organic Synthesis and Rearrangements : It is used in organic synthesis and rearrangements. For example, a Favorskii-type rearrangement involving t-butyl (diethoxyphosphinyl)acetate resulted in the production of important intermediates for natural product syntheses (Sakai et al., 1987).
Catalytic Applications : The compound finds applications in catalysis, such as in the tertiary butylation of phenol on Cu1−xCoxFe2O4, demonstrating its role in enhancing catalytic reactions (Mathew et al., 2004).
Environmental Impact Studies : Studies have also been conducted on the environmental impacts of related compounds. For instance, the toxic response of freshwater green algae to butyl xanthate, a flotation reagent, was examined, indicating its environmental relevance (Li et al., 2021).
Green Chemistry Applications : The compound has been explored in the context of green chemistry. For example, an ionic liquid was used as a catalyst medium for the hydrogenation of sorbic acid to produce hexenoate, showcasing an environmentally friendly process (Steines et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl (E)-hex-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSKLFHWQRZKR-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (2E)-2-hexenoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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